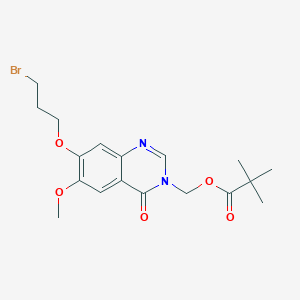
7-(3-Bromopropoxy)-6-methoxy-3-((pivaloyloxy)methyl)-3,4-dihydroquinazolin-4-one
描述
7-(3-Bromopropoxy)-6-methoxy-3-((pivaloyloxy)methyl)-3,4-dihydroquinazolin-4-one is a complex organic compound with potential applications in various scientific fields. This compound features a quinazolinone core, which is a common structural motif in medicinal chemistry due to its biological activity.
属性
CAS 编号 |
288383-72-2 |
|---|---|
分子式 |
C18H23BrN2O5 |
分子量 |
427.3 g/mol |
IUPAC 名称 |
[7-(3-bromopropoxy)-6-methoxy-4-oxoquinazolin-3-yl]methyl 2,2-dimethylpropanoate |
InChI |
InChI=1S/C18H23BrN2O5/c1-18(2,3)17(23)26-11-21-10-20-13-9-15(25-7-5-6-19)14(24-4)8-12(13)16(21)22/h8-10H,5-7,11H2,1-4H3 |
InChI 键 |
MPQUKEUCQVRBIO-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)C(=O)OCN1C=NC2=CC(=C(C=C2C1=O)OC)OCCCBr |
产品来源 |
United States |
准备方法
The synthesis of 7-(3-Bromopropoxy)-6-methoxy-3-((pivaloyloxy)methyl)-3,4-dihydroquinazolin-4-one typically involves multiple stepsReaction conditions may include the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high purity and yield .
化学反应分析
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups attached to the quinazolinone core.
Substitution: The bromopropoxy group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions
科学研究应用
7-(3-Bromopropoxy)-6-methoxy-3-((pivaloyloxy)methyl)-3,4-dihydroquinazolin-4-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: Its derivatives may exhibit biological activity, making it a candidate for drug development.
Industry: Used in the production of specialty chemicals and materials
作用机制
The mechanism of action of this compound involves its interaction with specific molecular targets. The quinazolinone core can bind to enzymes or receptors, modulating their activity. The bromopropoxy and pivaloyloxy groups may enhance the compound’s binding affinity and specificity, leading to its biological effects .
相似化合物的比较
Similar compounds include other quinazolinone derivatives with different substituents. For example:
6-Methoxy-3-(pivaloyloxymethyl)-3,4-dihydroquinazolin-4-one: Lacks the bromopropoxy group.
7-(3-Bromopropoxy)-3,4-dihydroquinazolin-4-one: Lacks the methoxy and pivaloyloxy groups. These compounds differ in their chemical properties and biological activities, highlighting the unique features of 7-(3-Bromopropoxy)-6-methoxy-3-((pivaloyloxy)methyl)-3,4-dihydroquinazolin-4-one
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


